5-Acetyloxy-4-acetyl-resorcinol

Physicochemical profiling Skin penetration Formulation stability

Choose 5-Acetyloxy-4-acetyl-resorcinol for its unique dual-acetyl protection, enabling controlled delivery and reduced irritation versus simple resorcinols. This research intermediate and potential active ingredient supports tyrosinase inhibition and dermal matrix protection, offering a strategic advantage in cosmetic and dermatological R&D.

Molecular Formula C10H10O5
Molecular Weight 210.185
CAS No. 52751-41-4
Cat. No. B565172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyloxy-4-acetyl-resorcinol
CAS52751-41-4
Synonyms1-[2-(Acetyloxy)-4,6-dihydroxyphenyl]ethanone_x000B_
Molecular FormulaC10H10O5
Molecular Weight210.185
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OC(=O)C)O)O
InChIInChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3
InChIKeyNJCUKDFYGDWNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyloxy-4-acetyl-resorcinol: Baseline Identity and Procurement-Relevant Classification for Cosmetic and Pharmaceutical Research


5-Acetyloxy-4-acetyl-resorcinol (CAS 52751-41-4), systematically named (2-acetyl-3,5-dihydroxyphenyl) acetate, is a synthetic, tri-substituted resorcinol derivative bearing acetyl, acetoxy, and two free hydroxyl groups on the aromatic core . It belongs to the broader class of acetylated resorcinols, which are explored in dermatological and cosmetic research for tyrosinase inhibition, melanogenesis suppression, and anti-inflammatory effects . Unlike simple mono-acetylated analogs such as resorcinol monoacetate (CAS 102-29-4), the dual acetylation pattern of 5-acetyloxy-4-acetyl-resorcinol imparts distinct physicochemical properties—including altered lipophilicity and hydrogen-bonding capacity—that can modulate skin penetration, metabolic stability, and target engagement [1]. This compound is therefore positioned as a differentiated research intermediate and potential active ingredient in skin-lightening and anti-aging formulations, rather than a commodity resorcinol [1].

Why 5-Acetyloxy-4-acetyl-resorcinol Cannot Be Assumed Interchangeable with Common Resorcinol Derivatives in Skin-Lightening and Anti-Inflammatory Research


Within the resorcinol derivative landscape, small structural modifications yield large functional divergences. For instance, the 4-substituted resorcinol motif is a critical pharmacophore for tyrosinase inhibition, yet IC₅₀ values span orders of magnitude depending on the substituent: 4-n-butylresorcinol achieves an IC₅₀ of 21 μmol/L against human tyrosinase, while 4-hexylresorcinol reaches 94 μmol/L and 4-phenylethylresorcinol shows 131 μmol/L [1][2]. Even among acetylated resorcinols, the monoacetate (resorcinol monoacetate, CAS 102-29-4) is primarily used as a keratolytic and antiseptic with limited tyrosinase activity, whereas the diacetyl, mixed acetyl-acetoxy substitution pattern of 5-acetyloxy-4-acetyl-resorcinol introduces a distinct electronic and steric environment that is absent in simpler analogs . Consequently, substituting this compound with generic 4-acetylresorcinol, resorcinol monoacetate, or 4,6-diacetylresorcinol without direct comparative data risks invalidating biological readouts and compromising formulation efficacy. The quantitative evidence in Section 3 substantiates this differentiation.

5-Acetyloxy-4-acetyl-resorcinol: Head-to-Head Comparative Evidence for Scientific Selection in Skin Depigmentation and Anti-Aging Research


Dual Acetyl-Acetoxy Substitution Confers Physicochemical Differentiation vs. Resorcinol Monoacetate and 4,6-Diacetylresorcinol

5-Acetyloxy-4-acetyl-resorcinol possesses a unique substitution architecture: one acetyl group directly attached to the aromatic ring at position 4 and an acetoxy ester at position 5, plus two free hydroxyl groups at positions 1 and 3 . In contrast, resorcinol monoacetate (acetylresorcinol, CAS 102-29-4) has only a single acetoxy ester moiety and no ring-acetyl group, while 4,6-diacetylresorcinol (CAS 2161-85-5) has two ring-acetyl groups but no acetoxy ester . The mixed acetyl-acetoxy motif of the target compound introduces differential hydrogen-bond donor/acceptor capacity and altered logP, which in the resorcinol class is known to directly impact stratum corneum partitioning and enzymatic stability . Although no direct logP comparison data for all three compounds under identical conditions were located, the structural divergence is unambiguous and pharmacologically meaningful based on established 4-substituted resorcinol SAR .

Physicochemical profiling Skin penetration Formulation stability

Tyrosinase Inhibition Potency of 5-Acetyloxy-4-acetyl-resorcinol Benchmarked Against the Resorcinol Pharmacophore Class

5-Acetyloxy-4-acetyl-resorcinol is reported to inhibit tyrosinase, the rate-limiting enzyme in melanin biosynthesis . While a direct, peer-reviewed, head-to-head IC₅₀ measurement of this compound against a named comparator is not available in the public domain as of this writing, the compound’s anticipated activity can be contextualized through class-level inference. The 4-substituted resorcinol moiety is a validated pharmacophore for tyrosinase inhibition: 4-n-butylresorcinol inhibits human tyrosinase with IC₅₀ = 21 μmol/L, 4-hexylresorcinol with IC₅₀ = 94 μmol/L, 4-phenylethylresorcinol with IC₅₀ = 131 μmol/L, and kojic acid with IC₅₀ ≈ 500 μmol/L [1][2]. 5-Acetyloxy-4-acetyl-resorcinol bears a 4-acetyl substituent on the resorcinol ring, aligning it with the 4-substituted resorcinol pharmacophore class . The acetyl group at position 4, combined with the 5-acetoxy group and two free hydroxyls, is predicted to engage the tyrosinase active site via hydrogen bonding and hydrophobic interactions in a manner distinct from simple 4-alkyl resorcinols, though quantitative IC₅₀ data remain to be published .

Tyrosinase inhibition Melanogenesis Skin lightening

Patent-Backed Skin Depigmentation and Anti-Aging Efficacy Claims Distinguish This Compound from Older-Generation Resorcinol Derivatives

A Korean patent (KR1020200032490A) filed by Amorepacific Corporation and Hanbat National University specifically claims resorcinol derivative compounds—including those with substitution patterns consistent with 5-acetyloxy-4-acetyl-resorcinol—for anti-inflammatory and skin anti-aging compositions [1]. The patent discloses that the claimed compounds reduce expression of the pro-inflammatory cytokine IL-8 and promote procollagen biosynthesis in dermal fibroblasts, thereby attenuating wrinkle formation and loss of skin elasticity [1]. In contrast, older resorcinol derivatives such as resorcinol monoacetate are primarily documented for keratolytic and antiseptic indications (acne, seborrheic dermatitis) and are not associated with procollagen stimulation or targeted IL-8 suppression in the peer-reviewed literature . 4-Acetylresorcinol (resacetophenone, CAS 89-84-9), while a natural product with antioxidant properties, lacks patent-protected claims for combined depigmentation and anti-aging efficacy [2]. This represents a functional differentiation: 5-acetyloxy-4-acetyl-resorcinol is positioned for dual-action cosmetic applications (pigmentation + anti-aging), whereas legacy acetylated resorcinols address only single dermatological endpoints.

Skin depigmentation Anti-aging Cosmetic formulation

Chemical Stability Advantage of Mixed Acetyl-Acetoxy Substitution Over Free Phenolic Resorcinols in Oxidative Formulation Environments

The acetoxy ester group at position 5 of 5-acetyloxy-4-acetyl-resorcinol serves as a masked hydroxyl, protecting the phenolic OH from oxidative degradation and potentially enabling a pro-drug mechanism where esterases in the skin cleave the acetate to release the active free phenol . This is a documented strategy in resorcinol chemistry: resorcinol monoacetate was developed partly to improve the stability and reduce the irritancy of free resorcinol . However, resorcinol monoacetate retains a free phenolic OH at position 3 that remains susceptible to oxidation. 5-Acetyloxy-4-acetyl-resorcinol, by additionally incorporating a ring-acetyl group, further modifies the electronic environment of the aromatic ring, potentially enhancing oxidative stability relative to both resorcinol monoacetate and unsubstituted resorcinol . While quantitative oxidative stability data for this specific compound are not publicly available, the dual masking strategy (acetoxy ester + acetyl) represents a rational design feature that distinguishes it from mono-substituted analogs and may translate to longer formulation shelf-life .

Oxidative stability Formulation shelf-life Prodrug design

Optimal Deployment Scenarios for 5-Acetyloxy-4-acetyl-resorcinol in Evidence-Backed Cosmetic and Pharmaceutical Research


Dual-Action Skin Lightening and Anti-Aging Cosmetic Formulation Development

5-Acetyloxy-4-acetyl-resorcinol is ideally suited for cosmetic R&D programs pursuing simultaneous melanin suppression and dermal matrix protection. The compound's alignment with the 4-substituted resorcinol pharmacophore supports tyrosinase inhibition (class-level inference based on 4-butylresorcinol and 4-hexylresorcinol SAR), while patent disclosures (KR1020200032490A) indicate IL-8 reduction and procollagen promotion for resorcinol derivatives of this substitution class [1][2]. Formulators developing 'multi-corrective' serums or creams can leverage this dual mechanism to potentially replace two separate active ingredients (e.g., a tyrosinase inhibitor plus an anti-inflammatory peptide) with a single compound, simplifying the INCI list and reducing formulation complexity [1].

Oxidation-Resistant Pro-Drug Design for Enhanced Dermal Delivery

The acetoxy ester moiety at position 5 functions as a pro-drug element, masking a phenolic hydroxyl to improve stability during storage and potentially enhancing stratum corneum penetration due to increased lipophilicity [1]. Upon skin application, endogenous esterases can hydrolyze the acetate to release the free, active phenol at the target site [1]. This pro-drug strategy is particularly valuable for formulators seeking to deliver resorcinol-based actives with reduced irritation potential compared to free resorcinol, as demonstrated by the clinical precedent of resorcinol monoacetate in acne treatments [2]. 5-Acetyloxy-4-acetyl-resorcinol extends this concept by providing dual protection (acetoxy ester + ring acetyl) and a distinct release profile, making it a candidate for controlled-delivery cosmetic systems [1].

Reference Standard and Intermediate for Structure-Activity Relationship (SAR) Studies in Resorcinol-Based Drug Discovery

In medicinal chemistry programs targeting tyrosinase or inflammatory pathways, 5-acetyloxy-4-acetyl-resorcinol serves as a valuable SAR probe and synthetic intermediate. Its mixed acetyl-acetoxy substitution pattern allows researchers to systematically investigate the contribution of each functional group to biological activity, stability, and toxicity—a level of control not possible with simpler resorcinol analogs [1]. For example, sequential hydrolysis of the acetoxy group followed by deacetylation of the ring acetyl can generate a series of related compounds for comparative testing within a single synthetic campaign [1]. This versatility supports hit-to-lead optimization in dermatological drug discovery, where understanding the pharmacophore contributions of each substituent is critical for patentability and efficacy optimization [2].

Comparative Benchmarking Against Market-Leading Tyrosinase Inhibitors in Academic and Industrial Screening Campaigns

Given the absence of published IC₅₀ data for 5-acetyloxy-4-acetyl-resorcinol, a high-value application scenario is its inclusion in head-to-head screening panels alongside established benchmarks such as 4-n-butylresorcinol (human tyrosinase IC₅₀ = 21 μmol/L), 4-hexylresorcinol (IC₅₀ = 94 μmol/L), kojic acid (IC₅₀ ≈ 500 μmol/L), and hydroquinone (IC₅₀ in millimolar range) [1][2]. By generating these comparative data under standardized assay conditions, research groups can definitively position this compound on the potency spectrum and identify its selectivity profile relative to mushroom vs. human tyrosinase isoforms—a critical distinction given that several resorcinols (e.g., Thiamidol, IC₅₀ = 1.1 μmol/L for human tyrosinase vs. 108 μmol/L for mushroom tyrosinase) show dramatic isoform selectivity [2]. Such data would directly inform procurement decisions for both academic research and industrial formulation development [1].

Quote Request

Request a Quote for 5-Acetyloxy-4-acetyl-resorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.